2-Fluoro-N-methylaniline hydrochloride CAS number 1978-38-7
2-Fluoro-N-methylaniline hydrochloride CAS number 1978-38-7
An In-Depth Technical Guide to 2-Fluoro-N-methylaniline Hydrochloride (CAS 1187386-14-6) and its Free Base Precursor
Introduction and Scope
2-Fluoro-N-methylaniline and its hydrochloride salt are pivotal intermediates in the landscape of modern organic synthesis. As fluorinated aromatic amines, they serve as versatile building blocks for a range of high-value molecules across the pharmaceutical, agrochemical, and materials science sectors.[1] The introduction of a fluorine atom onto the aniline scaffold profoundly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a highly sought-after synthon for drug development and fine chemical manufacturing.
This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It will delve into the physicochemical properties, reactivity, synthesis, applications, and analytical protocols associated with this compound. A critical point of clarification is the distinction between the free base, 2-Fluoro-N-methylaniline (CAS: 1978-38-7), and its corresponding hydrochloride salt (CAS: 1187386-14-6).[2][3] While the hydrochloride salt offers advantages in handling and stability, much of the foundational reactivity and characterization data is reported for the free base, which serves as its direct precursor. This document will address both forms to provide a complete and practical resource.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application and handling. The properties of 2-Fluoro-N-methylaniline and its hydrochloride salt are summarized below. The salt form exhibits typical changes, such as increased melting point and water solubility, though specific data for the hydrochloride is less commonly published than for the widely used free base.
| Property | 2-Fluoro-N-methylaniline (Free Base) | 2-Fluoro-N-methylaniline Hydrochloride |
| CAS Number | 1978-38-7[4][5] | 1187386-14-6[2][6] |
| Molecular Formula | C₇H₈FN[7][3][8] | C₇H₉ClFN or C₇H₈FN·HCl[2][9] |
| Molecular Weight | 125.14 g/mol [3][8] | 161.60 g/mol [2][6] |
| Appearance | Colorless to light yellow clear liquid[7][1][10] | Not specified; typically a solid |
| Density | ~1.10 g/cm³[7][1] | No data available |
| Boiling Point | 87-88 °C at 20 mmHg[1][10] | No data available |
| Refractive Index (n20D) | 1.534 - 1.539[10][11] | No data available |
| Purity | Typically ≥98% (GC)[7][8] | Typically ≥98%[9] |
The Influence of Fluorine on Chemical Reactivity
The unique behavior of 2-Fluoro-N-methylaniline in chemical reactions is largely dictated by the electronic properties of the fluorine atom at the ortho position. Fluorine exerts two opposing electronic effects on the aromatic ring: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric, or resonance, effect (+M).[12]
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the carbon atom to which it is attached through the sigma bond. This effect deactivates the entire aromatic ring towards electrophilic substitution.[12]
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic ring's pi-system. However, due to poor orbital overlap between fluorine's 2p and carbon's 2p orbitals, this +M effect is significantly weaker than its -I effect.[12]
The net result is a significant decrease in electron density on the aniline nitrogen atom.[12] This makes 2-Fluoro-N-methylaniline a weaker base and a less potent nucleophile compared to its non-fluorinated analog, N-methylaniline.[12] This modulation is a critical design element in pharmaceutical chemistry, where reduced basicity can improve pharmacokinetic properties.
Synthesis and Manufacturing Protocols
The synthesis of 2-Fluoro-N-methylaniline hydrochloride is a two-step process: first, the methylation of 2-fluoroaniline to form the free base, followed by its conversion to the hydrochloride salt.
Protocol: Synthesis of 2-Fluoro-N-methylaniline (Free Base)
This protocol is based on the N-methylation of 2-fluoroaniline using dimethyl carbonate, a green and efficient methylating agent.[13]
Causality: Dimethyl carbonate is chosen over traditional reagents like methyl halides due to its lower toxicity and the formation of benign byproducts. The basic molecular sieve NaY acts as a solid catalyst that can be easily removed by filtration, simplifying purification.[13]
Methodology:
-
Reactor Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 15 g (0.135 mol) of 2-fluoroaniline, 105 g of dimethyl carbonate, and 1.5 g of powdered NaY molecular sieve catalyst.[13]
-
Reaction: Stir the mixture and heat to reflux. Maintain reflux for 11-12 hours.[13]
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) by taking small aliquots periodically. The reaction is complete when the 2-fluoroaniline starting material is no longer detectable.[13]
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the NaY catalyst.[13]
-
Purification: Purify the filtrate by fractional distillation under normal pressure to remove the excess dimethyl carbonate solvent. The product, 2-Fluoro-N-methylaniline, is collected as a higher-boiling fraction.[13] The expected yield is approximately 16.79 g (99.4%) with a purity of >99%.[13]
Protocol: Preparation of 2-Fluoro-N-methylaniline Hydrochloride
This procedure describes a standard method for converting an aniline free base into its hydrochloride salt for improved stability and handling.[14]
Causality: The free base is dissolved in a non-protic organic solvent. Introducing hydrogen chloride (as a gas or in solution) allows for the protonation of the basic nitrogen atom, leading to the precipitation of the ammonium salt.
Methodology:
-
Dissolution: Dissolve the purified 2-Fluoro-N-methylaniline (1 equivalent) in a suitable organic solvent such as diethyl ether or ethyl acetate in a reaction flask.
-
Acidification: While stirring at room temperature, slowly add a solution of hydrogen chloride in an organic solvent (e.g., HCl in methanol or ethyl acetate) or bubble dry HCl gas through the solution.[14]
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material and dry under vacuum to yield the final 2-Fluoro-N-methylaniline hydrochloride.
Applications in Research and Industry
The unique structural and electronic properties of 2-Fluoro-N-methylaniline make it a valuable intermediate in several fields.
-
Pharmaceutical Development: This compound is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[7][1] It is particularly useful in developing drugs for neurological disorders.[11][15] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.
-
Agrochemical Formulations: It serves as an intermediate in the synthesis of modern herbicides and pesticides.[7][11] The resulting products often benefit from the enhanced biological activity conferred by the fluorinated aromatic moiety.[16]
-
Material Science & Dyes: The compound is used in the formulation of advanced materials, including specialized polymers and coatings that require specific chemical properties for enhanced performance.[15] It also acts as a precursor in the synthesis of certain dyes and pigments.[7][17]
Analytical and Quality Control Protocols
Rigorous analytical testing is essential to confirm the identity, purity, and quality of 2-Fluoro-N-methylaniline and its hydrochloride salt.
Structural Confirmation
A combination of spectroscopic techniques is used to validate the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. For fluorinated compounds, ¹⁹F NMR is a crucial tool to confirm the presence and environment of the fluorine atom.[6]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups present in the molecule, such as N-H and C-F bonds.[3]
Purity Assessment
Protocol: Purity Determination by Gas Chromatography (GC) Causality: GC is an ideal method for assessing the purity of volatile organic compounds like 2-Fluoro-N-methylaniline. It separates the sample components based on their boiling points and interaction with the stationary phase, allowing for precise quantification of the main component and any impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 2-Fluoro-N-methylaniline in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column appropriate for amine analysis (e.g., a DB-5 or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
Proper handling of 2-Fluoro-N-methylaniline and its hydrochloride salt is crucial due to their potential hazards. The free base is classified as a combustible liquid that causes skin and serious eye irritation. The hydrochloride salt is considered harmful if swallowed or if it comes into contact with the skin.[2]
| Hazard Classification (for Free Base) | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[8] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[8] |
| Respiratory Irritation (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation[8] |
| Flammable Liquid (Category 4) | None | Warning | Combustible liquid |
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area or inside a chemical fume hood.[8][18]
-
PPE: Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[18]
Spill and Disposal
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8] Prevent entry into drains or waterways.[8]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[8]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, get medical advice.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][19]
Conclusion
2-Fluoro-N-methylaniline hydrochloride, along with its free base, represents a class of chemical intermediates whose value is defined by the strategic placement of a fluorine atom. This single substitution significantly modulates the compound's electronic profile, enhancing its utility in the targeted synthesis of complex molecules. From improving the pharmacokinetic properties of pharmaceuticals to serving as a robust component in agrochemical and material science applications, its importance is well-established. A thorough understanding of its synthesis, reactivity, and safe handling protocols, as detailed in this guide, is essential for harnessing its full potential in research and development.
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